![molecular formula C16H17N3S B1419184 2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine CAS No. 1157641-59-2](/img/structure/B1419184.png)
2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine
Overview
Description
2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine is a chemical compound with the molecular formula C16H17N3S and a molecular weight of 283.4 g/mol . This compound is known for its unique structure, which includes a benzimidazole core substituted with a methyl group and a phenylmethyl group containing a methylsulfanyl substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution Reactions:
Attachment of the Phenylmethyl Group: The phenylmethyl group with a methylsulfanyl substituent can be introduced via nucleophilic substitution reactions, where the benzimidazole core reacts with a suitable benzyl halide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core and the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Nucleophiles: Alkyl halides, benzyl halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted benzimidazole derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine exhibit significant anticancer properties. For instance, derivatives of benzimidazole have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in cell proliferation and survival. Studies have demonstrated that such compounds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action typically involves the inhibition of key enzymes or disruption of cellular processes essential for microbial growth. For example, certain derivatives have shown minimum inhibitory concentrations (MIC) in the low micromolar range against various pathogens .
Enzyme Interaction
This compound likely acts by binding to specific enzymes or receptors within cells. This interaction can lead to either the inhibition or activation of these biomolecules, affecting downstream signaling pathways crucial for cellular function .
Gene Expression Modulation
The compound may also influence gene expression profiles by modulating transcription factors or other regulatory proteins. This can result in altered synthesis of proteins involved in critical cellular processes such as metabolism and apoptosis .
Study on Anticancer Activity
In a study evaluating the anticancer effects of similar benzodiazole derivatives, compounds were tested against human colorectal carcinoma cell lines (HCT116). Results indicated that several derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting enhanced potency and selectivity towards cancer cells .
Evaluation of Antimicrobial Efficacy
Another study focused on the antimicrobial properties of synthesized derivatives showed significant activity against a range of pathogens. Compounds were assessed using tube dilution techniques, revealing that some exhibited MIC values as low as 1.27 µM against specific bacterial strains .
Mechanism of Action
The mechanism of action of 2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-benzimidazol-5-amine: Similar structure but with different substituents.
4-(methylsulfanyl)phenyl derivatives: Compounds with similar phenylmethyl groups but different core structures.
Uniqueness
2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine is unique due to its specific combination of a benzimidazole core with a methylsulfanyl-substituted phenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine is a synthetic compound belonging to the class of benzodiazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H16N2S
- Molecular Weight : 252.36 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily investigated for its potential as an anticancer agent and its neuroprotective effects. The following sections detail specific activities and findings from various studies.
Anticancer Activity
- Mechanism of Action : Research indicates that the compound may inhibit tumor growth through apoptosis induction and cell cycle arrest. It has been shown to target specific signaling pathways involved in cancer cell proliferation.
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Case Studies :
- A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cancer type .
- In vivo studies using xenograft models have shown that administration of the compound led to a marked decrease in tumor size compared to control groups .
Neuroprotective Effects
- Mechanism of Action : The compound exhibits neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress.
- Research Findings :
Table 1: Summary of Biological Activities
Table 2: IC50 Values for Cancer Cell Lines
Properties
IUPAC Name |
2-methyl-N-[(4-methylsulfanylphenyl)methyl]-3H-benzimidazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-11-18-15-8-5-13(9-16(15)19-11)17-10-12-3-6-14(20-2)7-4-12/h3-9,17H,10H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSQZYTWEPNARY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NCC3=CC=C(C=C3)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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